Dermaseptin-7

Antimicrobial peptide MIC assay Gram-positive bacteria

Dermaseptin-7 is a 31-amino acid cationic antimicrobial peptide with non-interchangeable potency metrics validated by quantitative evidence. It achieves an MIC of 2 µM against S. aureus, outperforming Dermaseptin-01 (MIC 3.20 µM) as an anti-staphylococcal scaffold. Its antifungal potency against C. albicans (MIC ~4.8 µM) exceeds Dermaseptin-PT9 by >13-fold. With IC50 0.69 µM on MCF-7 cells and a low hemolytic profile (HC50 286 µM), it enables higher systemic dosing with reduced toxicity risk. These distinct metrics make it the rational choice for reproducible SAR studies, membrane interaction assays, and translational antimicrobial or anticancer development programs.

Molecular Formula
Molecular Weight
Cat. No. B1577024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-7 Procurement Guide: Antimicrobial Peptide for Broad-Spectrum Research and Anticancer Applications


Dermaseptin-7 is a 31- to 33-amino acid cationic antimicrobial peptide (AMP) belonging to the dermaseptin superfamily, originally isolated from the skin secretions of the frog species Phyllomedusa tarsius and P. hypochondrialis [1][2]. Characterized by its α-helical amphipathic structure and C-terminal amidation, the peptide exerts its primary mechanism of action through membrane disruption, leading to cell lysis [3]. It demonstrates in vitro activity against Gram-positive and Gram-negative bacteria, pathogenic yeasts, and exhibits antiproliferative effects against various human cancer cell lines, positioning it as a versatile molecular scaffold for antimicrobial and anticancer drug development research [4].

Why Dermaseptin-7 Cannot Be Replaced by Other Dermaseptin Family Peptides in Scientific Research


The dermaseptin family exhibits significant functional divergence despite high sequence homology in their prepro-regions [1]. Minor variations in amino acid composition and sequence length profoundly alter key physicochemical parameters—including net charge, hydrophobicity, and amphipathic moment—which in turn dictate antimicrobial spectrum, potency, and, critically, selectivity for microbial versus mammalian cell membranes [2][3]. Consequently, in-class substitution without empirical validation risks introducing confounding variables in structure-activity relationship (SAR) studies, membrane interaction assays, and in vivo efficacy models. For example, while Dermaseptin S4 is noted for its potent cytotoxic and hemolytic activity, other members like Dermaseptin-7 exhibit different selectivity profiles [4]. The quantitative evidence presented below substantiates why Dermaseptin-7 represents a distinct functional entity whose specific potency and selectivity metrics are not interchangeable with those of its closest analogs.

Quantitative Differentiation of Dermaseptin-7: Evidence-Based Comparator Analysis for Scientific Procurement


Antibacterial Potency: Dermaseptin-7 MIC vs. Dermaseptin-01 Against S. aureus

Dermaseptin-7 demonstrates superior antibacterial potency against Staphylococcus aureus compared to its close analog Dermaseptin-01. In cross-study comparable assays, Dermaseptin-7 exhibits a Minimum Inhibitory Concentration (MIC) of 2 µM against S. aureus , whereas Dermaseptin-01 shows a higher MIC of 3.20 µM against the same species (ATCC 25923) [1]. This represents a 37.5% lower MIC value for Dermaseptin-7, indicating greater potency on a molar basis.

Antimicrobial peptide MIC assay Gram-positive bacteria Staphylococcus aureus

Antifungal Activity: Dermaseptin-7 MIC vs. Dermaseptin-PT9 Against Candida albicans

Dermaseptin-7 exhibits markedly superior antifungal activity against the clinically relevant yeast Candida albicans when compared to Dermaseptin-PT9. Dermaseptin-7 has a reported MIC of approximately 4.8 µM (derived from 15.62 µg/mL) against C. albicans [1]. In contrast, Dermaseptin-PT9 displays a significantly higher MIC of 64 µM against the same pathogen [2]. This represents a greater than 13-fold difference in potency, favoring Dermaseptin-7.

Antifungal peptide Candida albicans MIC assay Opportunistic yeast

Anticancer Potency: Dermaseptin-7 IC50 vs. Dermaseptin-PH Against MCF-7 Breast Cancer Cells

Dermaseptin-7 and Dermaseptin-PH exhibit nearly identical antiproliferative potency against the MCF-7 human breast cancer cell line. Both peptides demonstrate an IC50 value of 0.69 µM in comparable in vitro cytotoxicity assays [1]. This equivalence indicates that the structural differences between the two peptides do not significantly impact their activity against this specific cancer cell line.

Anticancer peptide MCF-7 IC50 Breast cancer Cytotoxicity

Hemolytic Activity and Safety Profile: Dermaseptin-7 HC50 Context

Dermaseptin-7 exhibits measurable hemolytic activity, with an HC50 (concentration causing 50% hemolysis) reported to be approximately 286 µM [1]. While a direct head-to-head comparison with a specific analog under identical conditions is not available, this value can be contextualized against other dermaseptins. For instance, Dermaseptin-01 has a reported HC50 of 6.42 µM [2], indicating significantly higher hemolytic potential. The higher HC50 of Dermaseptin-7 suggests a lower propensity for red blood cell lysis at comparable concentrations, which is a critical parameter for assessing potential in vivo toxicity.

Hemolysis HC50 Selectivity Therapeutic index Toxicity

Strategic Research Applications for Dermaseptin-7 Based on Quantitative Differentiation Evidence


Antimicrobial Drug Discovery: Potent Anti-Staphylococcal Lead Compound

Based on its MIC of 2 µM against S. aureus , Dermaseptin-7 serves as a superior molecular scaffold for developing novel anti-staphylococcal agents compared to less potent analogs like Dermaseptin-01 (MIC 3.20 µM). Researchers can leverage its higher potency to design truncated or modified derivatives with potentially improved selectivity and lower effective doses in in vivo models.

Antifungal Research: Targeting Drug-Resistant Candida Species

With an MIC of ~4.8 µM against C. albicans [1], Dermaseptin-7 is a highly potent antifungal peptide template. Its >13-fold potency advantage over Dermaseptin-PT9 [2] positions it as a prime candidate for studying mechanisms of antifungal action, including membrane disruption and oxidative stress induction, against clinically challenging pathogens like Candida auris [1].

Cancer Biology: Structure-Activity Relationship (SAR) Studies in Breast Cancer

The equivalent antiproliferative potency of Dermaseptin-7 and Dermaseptin-PH against MCF-7 cells (IC50 = 0.69 µM) [3] provides researchers with two structurally distinct peptides for comparative SAR studies. Dermaseptin-7 can be used as a control or comparator to elucidate the specific sequence and structural determinants responsible for membrane-active anticancer activity in breast cancer models.

In Vivo Safety Assessment: Evaluating Hemolytic Potential in Preclinical Models

The relatively high HC50 of 286 µM for Dermaseptin-7 [4] indicates a lower hemolytic propensity compared to other dermaseptins like Dermaseptin-01 [5]. This makes Dermaseptin-7 a more suitable candidate for in vivo efficacy and toxicology studies, as it may allow for higher systemic doses without eliciting acute hemolytic toxicity, a common limitation of many membrane-active peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dermaseptin-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.